N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine
Description
HOMO-LUMO Profile
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.12 |
| LUMO Energy | -1.98 |
| Energy Gap (ΔE) | 4.14 |
The narrow HOMO-LUMO gap suggests high reactivity, driven by the electron-rich imidazole and electron-deficient benzothiazole moieties. Key observations:
- Charge distribution : Natural Bond Orbital (NBO) analysis shows localized negative charge on the thiazole sulfur (-0.32 e) and imidazole nitrogens (-0.28 e).
- Electrophilic sites : The 7-chloro position exhibits a partial positive charge (+0.17 e), favoring nucleophilic attack.
Conformational Dynamics of the Propylimidazole Side Chain
The propylimidazole side chain undergoes rotational flexibility, influenced by steric and electronic factors:
Rotatable Bonds and Torsional Angles
| Bond | Torsional Angle Range |
|---|---|
| N(thiazole)-CH₂ | 60°–180° |
| CH₂-CH₂ | 120°–240° |
| CH₂-N(imidazole) | 90°–270° |
Molecular dynamics simulations (AMBER force field) predict two dominant conformers:
- Synperiplanar : Imidazole ring aligned with benzothiazole plane (55% occupancy).
- Antiperiplanar : Imidazole rotated 180° relative to benzothiazole (45% occupancy).
Steric hindrance from the imidazole’s N-H group limits free rotation, with an energy barrier of 8.2 kcal/mol between conformers. This dynamic behavior impacts ligand-receptor binding in pharmacological contexts.
Properties
IUPAC Name |
7-chloro-N-(3-imidazol-1-ylpropyl)-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-20-11-4-3-10(15)13-12(11)18-14(21-13)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSPYOCMRAQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-chloro-4-methoxybenzo[d]thiazole, which is then reacted with 3-(1H-imidazol-1-yl)propylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Substitution: The chloro substituent on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and benzothiazole structures exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .
2. Anticancer Potential
Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. The specific compound has been investigated for its ability to induce apoptosis in cancer cells, particularly those resistant to conventional therapies. This property is attributed to its interaction with cellular pathways involved in cell survival and death .
3. Antiviral Properties
Recent investigations have suggested that this compound may possess antiviral activity against certain viruses. The mechanism involves inhibiting viral replication, which could be beneficial in treating viral infections .
4. Neurological Applications
There is emerging evidence that imidazole-containing compounds can have neuroprotective effects. This compound's ability to modulate neurotransmitter systems may provide avenues for treating neurodegenerative diseases .
Material Science Applications
1. Organic Electronics
The unique electronic properties of N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine make it suitable for applications in organic electronics. Its ability to act as a charge transport material can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Sensor Development
The compound's chemical properties allow it to be utilized in the development of sensors, particularly for detecting biomolecules or environmental pollutants. Its sensitivity and selectivity can be optimized through structural modifications .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the benzo[d]thiazole moiety can interact with biological membranes, altering their properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The target compound belongs to a broader class of 2-aminobenzothiazoles with variable substituents. Below is a comparative analysis with key analogs:
Physicochemical and Functional Comparisons
- Lipophilicity : The 7-chloro-4-methoxy analog exhibits higher logP (~2.8) compared to the 7-methyl derivative (logP ~2.2), favoring membrane permeability .
- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of 7-chloro-4-methoxy-2-mercaptobenzothiazole with 3-(1H-imidazol-1-yl)propylamine, a method shared with analogs but requiring precise control to avoid byproducts like regioisomers .
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Molecular Characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1204297-21-1 |
| Molecular Formula | C14H15ClN4S |
| Molar Mass | 306.81 g/mol |
| Density | 1.39 g/cm³ (predicted) |
| Boiling Point | 520.5 °C (predicted) |
| pKa | 6.97 (predicted) |
The compound exhibits a unique mechanism of action largely attributed to its structural components, particularly the imidazole and benzo[d]thiazole moieties. These groups are known for their interactions with biological targets, including enzymes and receptors. The imidazole ring is often involved in hydrogen bonding, while the benzo[d]thiazole moiety can engage in π-stacking interactions with nucleic acids, suggesting potential roles in DNA binding and inhibition of nucleic acid synthesis.
Anticancer Properties
Research indicates that compounds similar to this compound may have anticancer properties due to their ability to induce apoptosis in cancer cells. For instance, studies have shown that derivatives with similar structures can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers, by disrupting cell cycle progression and promoting programmed cell death .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Certain benzo[d]thiazole derivatives are known to exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of the imidazole ring may enhance this activity by facilitating interactions with microbial membranes or essential enzymes .
Case Studies
-
Cytotoxicity Assessment:
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, reporting IC50 values in the low micromolar range. This suggests that modifications to the benzo[d]thiazole structure can lead to enhanced potency against specific cancer types . -
Antimicrobial Screening:
In vitro tests demonstrated that similar compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents in treating bacterial infections .
Q & A
Basic Research Question
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) with IC50 determination. Reference studies on structurally similar thiazol-2-amines show activity against uPAR (urokinase plasminogen activator receptor) .
- Docking studies : Use AutoDock Vina to predict binding to targets like PFOR (pyruvate:ferredoxin oxidoreductase), a key enzyme inhibited by benzothiazole derivatives .
Advanced Research Consideration
Contradictory activity data (e.g., high in vitro potency but poor in vivo efficacy) may stem from pharmacokinetic limitations. Solutions:
- Modify logP via prodrug strategies (e.g., esterification of the methoxy group).
- Conduct ADMET profiling to optimize bioavailability.
How do intermolecular interactions influence the crystallographic packing of this compound?
Basic Research Question
Hydrogen bonding (e.g., N–H···N/N–H···O) and π-π stacking dominate packing. For example, centrosymmetric dimers form via N–H···N bonds in analogous thiazole-amines . Graph set analysis (as per Etter’s rules) classifies these interactions into motifs like R₂²(8) .
Advanced Research Consideration
Polymorphism risks arise from flexible side chains (e.g., the imidazole-propyl group). To control:
- Screen crystallization solvents (e.g., methanol vs. DMSO/water ).
- Use additives (e.g., polymers) to template specific packing arrangements.
What analytical techniques are critical for purity assessment and batch consistency?
Basic Research Question
- HPLC : Use C18 columns with acetonitrile/water gradients; target ≥98% purity, as validated for benzothiazole derivatives .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
Advanced Research Consideration
Trace impurities (e.g., regioisomers from incomplete substitution) require advanced methods:
- LC-MS/MS with MRM (multiple reaction monitoring).
- Chiral HPLC if stereocenters are introduced during synthesis.
How can computational chemistry aid in understanding the reactivity and stability of this compound?
Basic Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reactivity sites (e.g., nucleophilic imidazole nitrogen).
- Molecular dynamics (MD) : Simulate solvation effects in biological membranes.
Advanced Research Consideration
Discrepancies between computational predictions and experimental results (e.g., unexpected hydrolysis) may arise from solvent effects. Mitigation:
- Include explicit solvent molecules in simulations.
- Use QM/MM hybrid methods for enzyme-binding studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
